3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate
Overview
Description
3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate is an organic compound with the molecular formula C15H22O2. It is also known by other names such as 2,6-Di-tert-Butyl-4-formylphenol. This compound is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a benzaldehyde core. It is commonly used in various chemical syntheses and has applications in multiple scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 2,6-di-tert-butylphenol
Reagent: Formaldehyde
Conditions: Acidic medium (e.g., hydrochloric acid)
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The tert-butyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2,6-di-tert-butyl-1,4-benzoquinone.
Reduction: Formation of 3,5-Ditert-butyl-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives
Scientific Research Applications
3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules, including biodegradable polyazomethine hydrogels and fluorescent chemosensors
Biology: Employed in the study of protein tyrosine kinase inhibitors and other biochemical pathways.
Medicine: Derivatives of this compound exhibit anti-inflammatory activities comparable to indomethacin.
Industry: Utilized in the production of OLED materials and as a pharmaceutical intermediate
Mechanism of Action
The mechanism of action of 3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate involves its interaction with various molecular targets. For instance, it acts as a potent protein tyrosine kinase inhibitor, affecting cellular signaling pathways. The compound’s hydroxyl and aldehyde groups play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 2-tert-Butyl-4-methylphenol
- 2,4-Di-tert-butylphenol
- 1,3-Di-tert-butylbenzene
Uniqueness
Compared to similar compounds, 3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate is unique due to its specific combination of tert-butyl and hydroxyl groups attached to a benzaldehyde core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
IUPAC Name |
3,5-ditert-butyl-4-hydroxybenzaldehyde;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H22O2.H2O/c2*1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6;/h2*7-9,17H,1-6H3;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSUWDPXRKXDGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669999 | |
Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde--water (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207226-32-2 | |
Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde--water (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde hemihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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